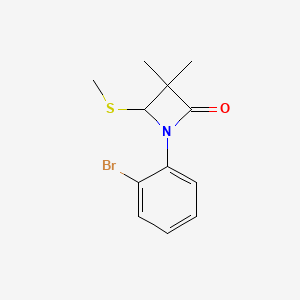
Nordeoxynivalenol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nordeoxynivalenol B is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea when ingested in significant amounts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nordeoxynivalenol B typically involves the use of advanced organic chemistry techniques. One common method is the reduction of deoxynivalenol using specific reducing agents under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is generally achieved through the cultivation of Fusarium fungi under controlled conditions. The fungi are grown on a suitable substrate, such as grains, and the mycotoxin is extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nordeoxynivalenol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxynivalenol derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Nordeoxynivalenol B has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.
Biology: Researchers study its effects on cellular processes and its role in fungal pathogenicity.
Medicine: this compound is investigated for its potential therapeutic applications and its toxicological effects on human health.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
Wirkmechanismus
Nordeoxynivalenol B exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and interferes with the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cellular stress. This mechanism is similar to that of other trichothecene mycotoxins, which also target the ribosome and disrupt protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nivalenol: Another trichothecene mycotoxin with a similar structure and mode of action.
T-2 Toxin: A potent trichothecene mycotoxin with a different side chain but similar ribosome-targeting mechanism.
Uniqueness
Nordeoxynivalenol B is unique in its specific structural modifications compared to other trichothecenes. These modifications can influence its toxicity, stability, and interactions with biological molecules, making it a valuable compound for studying the structure-activity relationships of mycotoxins.
Eigenschaften
CAS-Nummer |
103776-39-2 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(2R,3R,3aR,8bR)-3a-(hydroxymethyl)-6,8b-dimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,3,5-triol |
InChI |
InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)17)19-14(6-15)12(18)9(16)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
PAKXMQGHFZXKNF-ICGCDAGXSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(O2)CO)O)O)C)O |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3(CC(C(C3(O2)CO)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


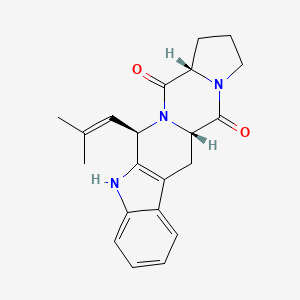

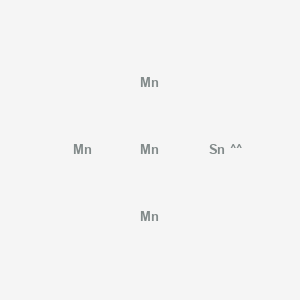
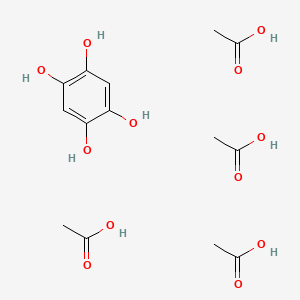
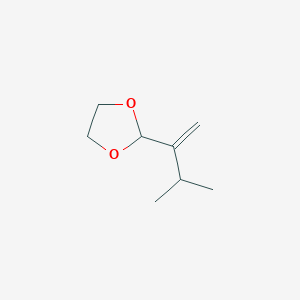
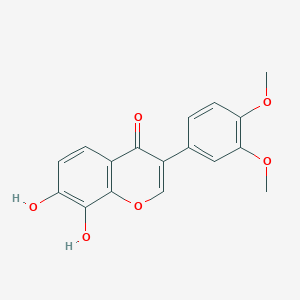
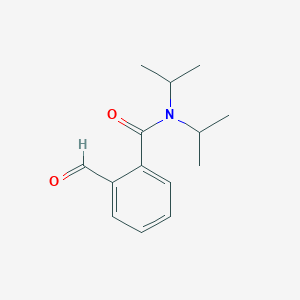
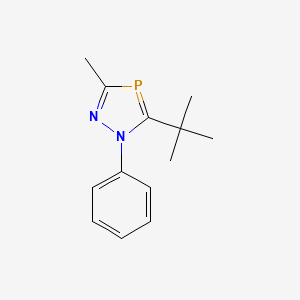

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
